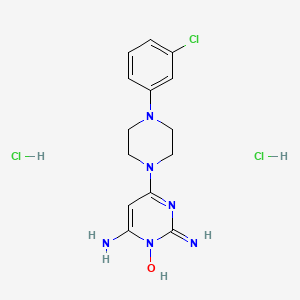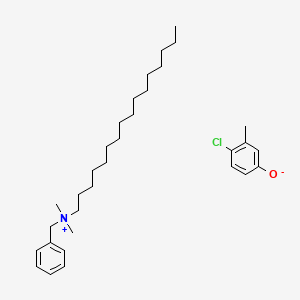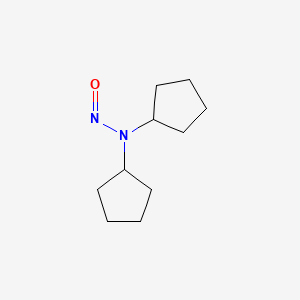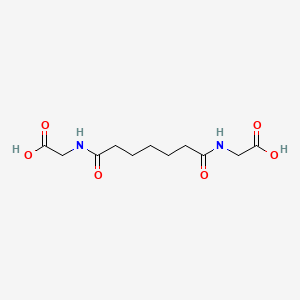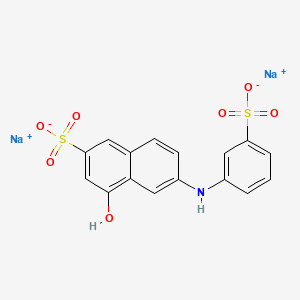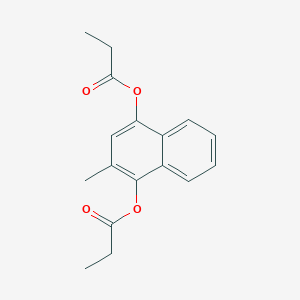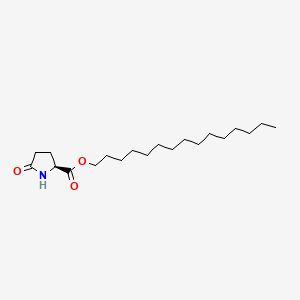
Pentadecyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecyl 5-oxo-L-prolinate: is an organic compound with the molecular formula C20H37NO3 It is a derivative of L-proline, where the proline ring is modified to include a pentadecyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with pentadecanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form pentadecyl 5-carboxy-L-prolinate.
Reduction: Reduction can yield pentadecyl 5-hydroxy-L-prolinate.
Substitution: Various ester derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentadecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: this compound is used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of Pentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of bioactive intermediates. These intermediates can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecyl 5-oxo-L-prolinate
- Octadecyl 5-oxo-L-prolinate
- Dodecyl 5-oxo-L-prolinate
Uniqueness
Pentadecyl 5-oxo-L-prolinate is unique due to its specific chain length and the presence of the 5-oxo-L-proline moiety. This combination imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37673-28-2 |
|---|---|
Molekularformel |
C20H37NO3 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |
InChI-Schlüssel |
LRRMPIXOZBIOGX-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


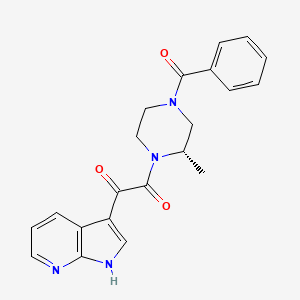
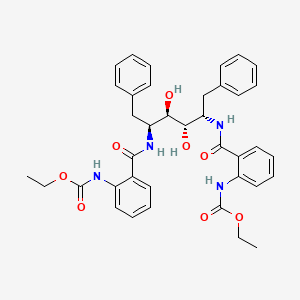
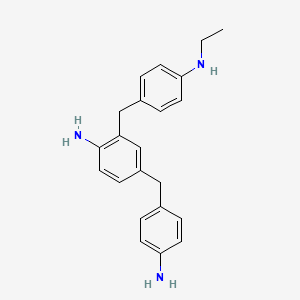
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


